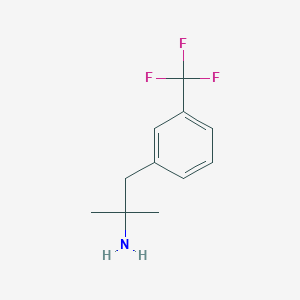
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is a synthetic organic compound belonging to the phenethylamine class This compound is characterized by the presence of a trifluoromethyl group attached to the meta position of the phenyl ring and two methyl groups attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amines.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Product Formation: The final product is obtained through purification and isolation techniques, such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), leading to the modulation of monoamine neurotransmission . This results in various physiological effects, including central nervous system stimulation.
Vergleich Mit ähnlichen Verbindungen
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- can be compared with other similar compounds, such as:
Phenethylamine: A natural monoamine alkaloid with central nervous system stimulant properties.
Alpha-methylphenethylamine: A synthetic derivative with enhanced stimulant effects.
Trifluoromethylphenethylamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is unique due to the presence of both alpha,alpha-dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1645-09-6 |
|---|---|
Molekularformel |
C11H14F3N |
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
InChI-Schlüssel |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Kanonische SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Key on ui other cas no. |
1645-09-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














